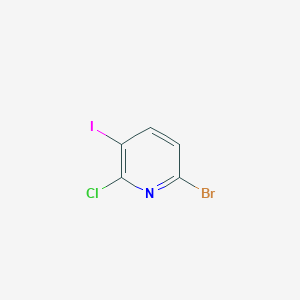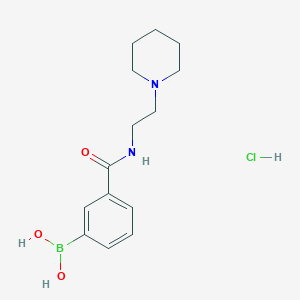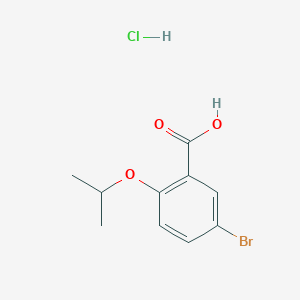
5-Bromo-2-isopropoxybenzoic acid hydrochloride
Overview
Description
5-Bromo-2-isopropoxybenzoic acid hydrochloride is a chemical compound with the molecular formula C10H11BrO3 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular weight of this compound is 259.101 . The ChemSpider ID for this compound is 21436946 .Scientific Research Applications
Formation and Decomposition of Brominated Disinfection Byproducts
A study by Zhai and Zhang (2011) explored the formation and decomposition of polar brominated disinfection byproducts (Br-DBPs) during chlorination, identifying various polar aromatic and unsaturated aliphatic Br-DBPs. This research highlights the environmental and water treatment implications of brominated compounds in drinking water systems. These findings could indirectly suggest research areas for related brominated benzoic acids in understanding their behavior as potential byproducts in water treatment processes (Zhai & Zhang, 2011).
Synthesis and Biological Activity
Popat et al. (2004) synthesized 3-Aryl-5-(3'-bromo/chlorophenyl)isoxazole derivatives and screened them for antitubercular and antimicrobial activities. This study demonstrates the potential pharmaceutical applications of brominated compounds, which could indirectly imply possible research avenues for 5-Bromo-2-isopropoxybenzoic acid hydrochloride in developing antimicrobial agents (Popat, Nimavat, Kachhadia, & Joshi, 2004).
Environmental Toxicology and Chemistry
A study on the anaerobic biodegradability of bromoxynil and its transformation product in various environmental conditions by Knight, Berman, and Häggblom (2003) reveals the degradation pathways of brominated aromatic nitriles. Such research can inform the environmental fate and potential bioremediation strategies for similar brominated organic compounds, including those with structures like this compound (Knight, Berman, & Häggblom, 2003).
Synthesis of Liquid Crystalline and Fire Retardant Molecules
Research by Jamain, Khairuddean, and Guan-Seng (2020) on synthesizing novel liquid crystalline and fire retardant molecules based on a cyclotriphosphazene core containing Schiff base and amide linking units, showcases the potential application of brominated compounds in materials science. This research could suggest the utility of brominated benzoic acid derivatives in creating advanced materials with specific properties (Jamain, Khairuddean, & Tay Guan-Seng, 2020).
Future Directions
Properties
IUPAC Name |
5-bromo-2-propan-2-yloxybenzoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO3.ClH/c1-6(2)14-9-4-3-7(11)5-8(9)10(12)13;/h3-6H,1-2H3,(H,12,13);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGVMEFGEEHWFBL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)Br)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[2-(benzyloxy)ethyl]-1H-pyrazole-4-carbaldehyde](/img/structure/B1532060.png)

![1-[2-(Tert-butylsulfanyl)phenyl]ethan-1-one](/img/structure/B1532063.png)
![N-[3-(2-Phenoxyethoxy)benzyl]-1-hexadecanamine](/img/structure/B1532064.png)

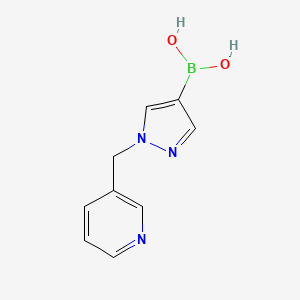
![5-Bromo-2-[(2-methylbenzyl)oxy]benzoyl chloride](/img/structure/B1532068.png)

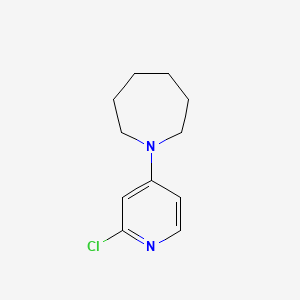
![2-[1-(pyridin-2-yl)-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B1532071.png)
![(2E)-3-[1-(difluoromethyl)-1H-pyrazol-4-yl]prop-2-enoic acid](/img/structure/B1532073.png)

